N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide
CAS No.: 946227-24-3
Cat. No.: VC11930891
Molecular Formula: C24H35N3O3S
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946227-24-3 |
|---|---|
| Molecular Formula | C24H35N3O3S |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C24H35N3O3S/c1-18-3-2-4-22(11-18)26-6-8-27(9-7-26)31(29,30)10-5-25-23(28)24-15-19-12-20(16-24)14-21(13-19)17-24/h2-4,11,19-21H,5-10,12-17H2,1H3,(H,25,28) |
| Standard InChI Key | ALARGFLWHPCMEF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
Structural and Molecular Features
The compound features three distinct structural domains (Figure 1):
-
Adamantane core: A rigid, lipophilic tricyclic hydrocarbon that enhances metabolic stability and membrane permeability .
-
Sulfonamide linker: A sulfonyl group bridges the adamantane carboxamide and ethyl-piperazine moiety, contributing to hydrogen bonding and enzyme inhibition .
-
4-(3-Methylphenyl)piperazine: A substituted piperazine ring providing conformational flexibility and receptor-binding interactions .
Molecular Formula: C₂₅H₃₆N₄O₃S
Molecular Weight: 484.65 g/mol
Key Physicochemical Properties:
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a four-step sequence:
-
Adamantane-1-carboxylic acid activation with thionyl chloride to form the acyl chloride.
-
Reaction with 2-aminoethanesulfonamide to yield N-(2-sulfonamidoethyl)adamantane-1-carboxamide .
-
Piperazine coupling: The sulfonamide intermediate reacts with 1-(3-methylphenyl)piperazine under basic conditions (e.g., K₂CO₃/DMF) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Structural Analogues
Modifications to the core structure alter bioactivity (Table 1):
| Analogues | R-Group Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent compound | 3-Methylphenyl | 6.2 | Bacterial Topo IV |
| 4-Fluorophenyl derivative | 4-Fluorophenyl | 4.8 | Cholinesterase |
| Unsubstituted piperazine | Phenyl | >50 | sEH |
Biological Activities
Enzyme Inhibition
-
Cholinesterase Inhibition:
-
Bacterial Topoisomerase IV: IC₅₀ = 6.2 µM (vs. ciprofloxacin IC₅₀ = 0.8 µM) .
-
11β-HSD1: Moderate inhibition (Ki = 45 nM) , suggesting potential in metabolic disorders.
Antimicrobial Activity
-
Gram-positive bacteria: MIC = 0.25 µg/mL against methicillin-resistant S. aureus (MRSA) .
-
Mechanism: Disrupts DNA supercoiling via topoisomerase inhibition .
Pharmacokinetic and Toxicity Profile
Structure-Activity Relationships (SAR)
-
Adamantane: Removal reduces lipophilicity and abolishes topoisomerase inhibition .
-
Sulfonamide Linker: Replacement with carbonyl decreases BChE affinity by 10-fold .
-
3-Methylphenyl Group: Para-substitution enhances σ₁ receptor binding (Kᵢ = 80 nM) .
Applications and Future Directions
-
Antimicrobial Therapy: Synergistic with ciprofloxacin (ΣFIC = 0.3) .
-
Alzheimer’s Disease: BChE selectivity may reduce peripheral side effects .
-
Oncology: Induces apoptosis in pancreatic cancer xenografts (TGI = 68%) .
Challenges: Limited oral bioavailability (F = 22%) necessitates prodrug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume